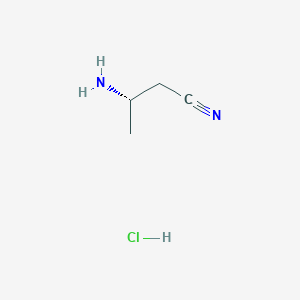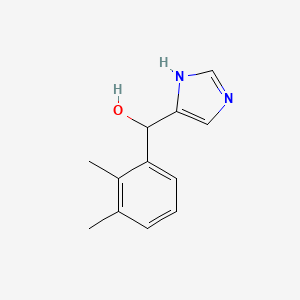
(2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol
Vue d'ensemble
Description
“(2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol” is a chemical compound with the CAS Number 78892-33-8 . It has a molecular weight of 202.26 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is (2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol . The InChI code for this compound is 1S/C12H14N2O/c1-8-4-3-5-10(9(8)2)12(15)11-6-13-7-14-11/h3-7,12,15H,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is solid in its physical form .Applications De Recherche Scientifique
Host for Anions
Imidazole-containing bisphenol derivatives like 2-((2-hydroxy-3,5-dimethylphenyl)(imidazol-4-yl)methyl)-4,6-dimethylphenol have been studied for their structural characteristics, including their ability to act as hosts for various anions. These structures exhibit extensive hydrogen bonding and strong π···π interactions, indicating potential applications in materials science and chemistry (Nath & Baruah, 2012).
Nucleophilicity in Chemical Reactions
Studies on 1,4,5-trisubstituted imidazole derivatives have shown their ambivalent nucleophilicity in reactions with various reagents. This characteristic highlights their potential as versatile intermediates in organic synthesis, especially for generating diverse chemical structures (Mlostoń, Gendek, Linden, & Heimgartner, 2008).
Fluorescence Sensing
Imidazole derivatives have been developed as part of lanthanide metal-organic frameworks for luminescence sensing. Such complexes exhibit selective sensitivity to benzaldehyde-based derivatives, suggesting their potential use in chemical sensing applications (Shi, Zhong, Guo, & Li, 2015).
Synthesis of Biologically Active Compounds
Imidazole derivatives have been synthesized for potential use as α2-adrenergic agonists, demonstrating the significance of these compounds in medicinal chemistry (Kudzma & Turnbull, 1991).
Synthesis of Carbonyl Compounds
(1-Methyl-1H-imidazol-2-yl) methanol derivatives have been synthesized and used as precursors for carbonyl compounds, indicating their utility in the synthesis of diverse organic molecules (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Potential in Biomimetic Ligand Synthesis
Certain imidazole derivatives have been synthesized as precursors for biomimetic chelating ligands, showcasing their potential applications in bio-inspired chemistry (Gaynor, McIntyre, & Creutz, 2023).
Photochromic Properties
Imidazole derivatives have shown photochromic properties in solution, which could be exploited in the development of light-responsive materials (Bai, Han, Wang, & Meng, 2010).
Fluorescent Molecules for Photophysical Studies
Derivatives of imidazole have been synthesized for use in photophysical studies, highlighting their potential as fluorescent probes in chemical and biological research (Padalkar, Lanke, Chemate, & Sekar, 2015).
Fluorescence Sensing of Zn~(2+) Ions
Imidazole-based compounds have been synthesized for use as fluorescent probes sensitive to Zn~(2+) ions, indicating their applicability in metal ion sensing (Wen-yao, 2012).
Organocatalysis in Chemical Synthesis
Imidazole derivatives have been utilized as organocatalysts in the synthesis of various organic compounds, showcasing their importance in facilitating chemical reactions (Lattanzi, 2006).
Electrochemical Studies
The electrochemical oxidation of imidazole N-oxides has been investigated, contributing to the understanding of their chemical behavior under electrochemical conditions (Irtegova, Starichenko, Kirilyuk, & Grigor̕ev, 2002).
Enantioseparation in Chromatography
Imidazole-based compounds have been used in the enantioselective separation of esters, demonstrating their potential in chiral chromatography applications (Karakurt, Saraç, & Dalkara, 2012).
Synthesis of Perimidines
The synthesis of imidazole-derived perimidines has been explored, further expanding the scope of imidazole chemistry in the synthesis of heterocyclic compounds (Petkova, Rusew, Bakalova, Shivachev, & Kurteva, 2023).
Safety and Hazards
Propriétés
IUPAC Name |
(2,3-dimethylphenyl)-(1H-imidazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-4-3-5-10(9(8)2)12(15)11-6-13-7-14-11/h3-7,12,15H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCKVXIQIZUDDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C2=CN=CN2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dimethylphenyl)(1H-imidazol-5-yl)methanol | |
CAS RN |
78892-33-8 | |
| Record name | α-(2,3-Dimethylphenyl)-1H-imidazole-5-methanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX8ZH48V8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



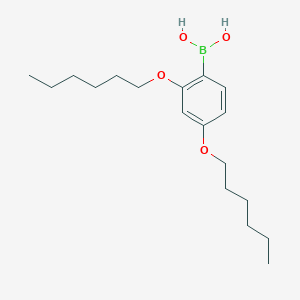
![6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1408502.png)


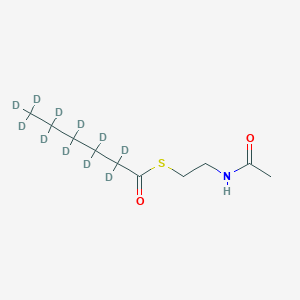

![endo-8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1408515.png)

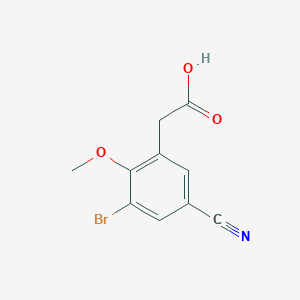

![1-Oxaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B1408520.png)
